molecular formula C20H27N B11839920 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine

Cat. No.: B11839920
M. Wt: 281.4 g/mol
InChI Key: ZSVUVQUTYKOOND-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C20H27N and a molecular weight of 281.44 g/mol This compound is characterized by the presence of a piperidine ring attached to a phenylprop-2-yn-1-yl group, which is further substituted with a cyclohexyl group

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of signaling cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexyl and phenylprop-2-yn-1-yl groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

1-(3-cyclohexyl-1-phenylprop-2-ynyl)piperidine

InChI

InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h2,6-7,12-13,18,20H,1,3-5,8-11,16-17H2

InChI Key

ZSVUVQUTYKOOND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC(C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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